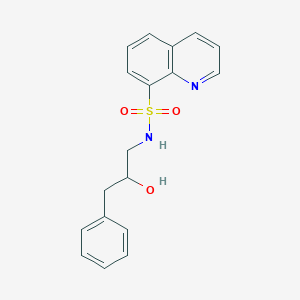

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

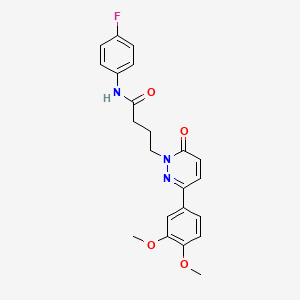

“N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide” is a quinoline-8-sulfonamide derivative . It is a part of a series of 8-quinolinesulfonamide derivatives of PKM2 modulators . These compounds were designed using molecular docking and molecular dynamics techniques .

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

Molecular Structure Analysis

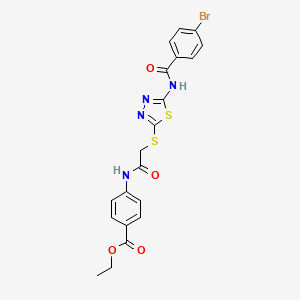

The molecule contains a quinoline-8-sulfonamide moiety . The 1,2,3-triazole system is a commonly used amide bioisoster in medicinal chemistry .

Chemical Reactions Analysis

The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .

科学的研究の応用

- Quinoline derivatives, including N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide, exhibit promising anticancer activity. Researchers have explored their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and induce apoptosis. These compounds may target specific signaling pathways or interfere with DNA replication, making them valuable candidates for cancer treatment .

- Quinolines possess antioxidant properties, which are crucial for combating oxidative stress and preventing cellular damage. N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide may act as a free radical scavenger, protecting cells from oxidative harm and contributing to overall health .

- Inflammation plays a pivotal role in various diseases. Quinoline derivatives, including our compound of interest, have demonstrated anti-inflammatory effects. They may modulate inflammatory pathways, making them potential candidates for managing conditions such as arthritis, asthma, and autoimmune disorders .

- Quinolines have a rich history in antimalarial drug development. N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide could be explored further for its efficacy against Plasmodium species, the causative agents of malaria. These compounds may inhibit parasite growth or interfere with heme metabolism .

- Amid the COVID-19 pandemic, researchers have investigated quinoline derivatives for their antiviral properties. Although more studies are needed, these compounds may inhibit viral replication or entry. N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide could contribute to the search for effective treatments against SARS-CoV-2 .

- Tuberculosis remains a global health challenge. Quinolines have shown promise as antitubercular agents. Our compound may target Mycobacterium tuberculosis, the causative agent of tuberculosis, by disrupting essential cellular processes. Such research contributes to the fight against drug-resistant strains .

Anticancer Properties

Antioxidant Activity

Anti-Inflammatory Effects

Antimalarial Activity

Anti-SARS-CoV-2 Potential

Antituberculosis Activity

作用機序

Target of Action

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide is a derivative of 8-hydroxyquinoline . Compounds containing the 8-hydroxyquinoline nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . They are good monoprotic bidentate chelating agents, forming complexes with a wide range of metal ions, including Cu 2+, Zn 2+, Bi 2+, Mn 2+, Mg 2+, Cd 2+, Ni 2+, Fe 3+, and Al 3+ . These metal ions are often involved in various biological processes, making them potential targets of the compound.

Mode of Action

The close proximity of the hydroxyl group to the heterocyclic nitrogen in 8-hydroxyquinolines allows them to form complexes with various metal ions . This interaction can disrupt the normal function of these ions in biological systems, leading to changes in cellular processes.

Biochemical Pathways

8-Hydroxyquinoline derivatives have been found to affect various biochemical pathways. For instance, some derivatives have been found to inhibit the tumor cell-specific M2 isoform of pyruvate kinase , a key glycolytic enzyme involved in the generation of ATP and critical for cancer metabolism . By inhibiting this enzyme, these compounds can potentially disrupt the energy production in cancer cells, affecting their growth and proliferation.

Pharmacokinetics

Quinoline derivatives are generally known for their good absorption and distribution properties, contributing to their wide range of biological activities

Result of Action

Quinoline-8-sulfonamide derivatives have been found to significantly reduce the number of a549 cells, indicating a high anti-proliferative effect . This suggests that N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide could potentially have similar effects.

Action Environment

The action of N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the protonation state of the compound, which can in turn influence its ability to form complexes with metal ions Additionally, the presence of other competing ligands in the environment can also affect the compound’s action

将来の方向性

特性

IUPAC Name |

N-(2-hydroxy-3-phenylpropyl)quinoline-8-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c21-16(12-14-6-2-1-3-7-14)13-20-24(22,23)17-10-4-8-15-9-5-11-19-18(15)17/h1-11,16,20-21H,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFQGSGYOIOQBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNS(=O)(=O)C2=CC=CC3=C2N=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2439951.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2439952.png)

![4-(4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B2439960.png)

![[(Cyanomethyl)(phenyl)carbamoyl]methyl 3-methoxy-1,2-oxazole-5-carboxylate](/img/structure/B2439962.png)

![N-(2-Methoxyethyl)-2-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)acetamide](/img/structure/B2439963.png)

![1-(3-chlorophenyl)-4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2439970.png)

![2-cyclopropyl-5-((1-methyl-1H-imidazol-4-yl)sulfonyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B2439971.png)